(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylicacid
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Overview
Description
“(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid” is a bicyclic compound with a unique structure. It contains both a carbocyclic ring and a heterocyclic ring, making it interesting for synthetic and medicinal chemistry. The compound’s systematic name reflects its stereochemistry, where the “1R” and “5R” indicate the absolute configuration of the chiral centers.
Preparation Methods
Synthetic Routes::
- One synthetic route involves the cyclization of a suitable precursor, followed by oxidation to introduce the carboxylic acid group.
- Another approach is the chemoenzymatic synthesis, utilizing whole-cell catalysis to resolve an intermediate (2-azabicyclo[2.2.1]hept-5-en-3-one) into its enantiomers. This process yields high optical purity and has been applied in large-scale production .
- Industrial-scale synthesis typically employs efficient and scalable methods to access this compound. Optimization of reaction conditions and purification steps ensures cost-effective production.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, converting functional groups (e.g., alcohols) to carboxylic acids.
Reduction: Reduction of the carbonyl group may yield corresponding alcohols.
Substitution: Nucleophilic substitution reactions can modify the carboxylic acid moiety.
Ring-opening: The bridged bicyclic ring system can open under specific conditions.
Oxidation: Use reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Acid chlorides or anhydrides react with the carboxylic acid group.
Ring-opening: Acidic or basic conditions can promote ring-opening reactions.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug scaffold or lead compound.
Biology: Explore its interactions with enzymes, receptors, or cellular pathways.
Industry: Evaluate its use in materials science or as a building block for other compounds.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It may inhibit enzymes, modulate receptors, or affect cellular processes.
Comparison with Similar Compounds
- Similar compounds include other bicyclic carboxylic acids or heterocycles. Highlight its distinct features and applications.
Properties
Molecular Formula |
C7H8O4 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid |
InChI |
InChI=1S/C7H8O4/c8-6(9)4-1-3-2-5(4)7(10)11-3/h3-5H,1-2H2,(H,8,9)/t3-,4-,5?/m1/s1 |
InChI Key |
YWHQIVJPIBHBSV-ZZKAVYKESA-N |
Isomeric SMILES |
C1[C@@H]2CC([C@@H]1C(=O)O)C(=O)O2 |
Canonical SMILES |
C1C2CC(C1C(=O)O2)C(=O)O |
Origin of Product |
United States |
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